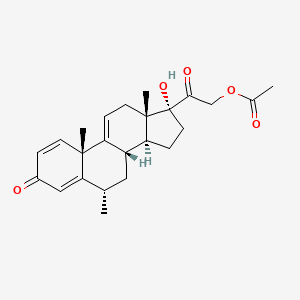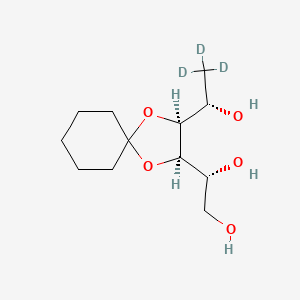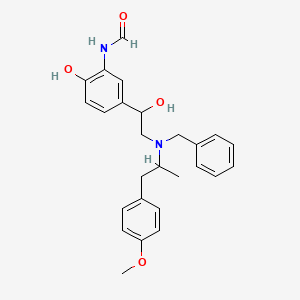
4,8-Dichloro-7-methoxyquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Dichloro-7-methoxyquinoline-6-carboxamide is an organic compound with the molecular formula C11H9Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including Lenvatinib, an oral multi-receptor tyrosine kinase inhibitor.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-7-methoxyquinoline-6-carboxamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-cyano-3-methoxyaniline.
Formation of Intermediate: The intermediate 6-cyano-7-methoxy-4-quinolinone is formed through a series of reactions involving heating and refluxing with appropriate reagents.
Chlorination: The intermediate is then chlorinated to form 6-cyano-7-methoxy-4-chloroquinoline.
Final Product: The final step involves the conversion of the chlorinated intermediate to this compound through a reaction with acetic acid and water.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactions: Using industrial reactors to handle larger quantities of starting materials and reagents.
Purification: Employing techniques such as crystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets the required purity standards through rigorous testing.
化学反应分析
Types of Reactions: 4,8-Dichloro-7-methoxyquinoline-6-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products:
Substitution Products: Depending on the substituents introduced, various derivatives of the compound can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of quinoline derivatives with different oxidation states.
科学研究应用
4,8-Dichloro-7-methoxyquinoline-6-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4,8-Dichloro-7-methoxyquinoline-6-carboxamide is primarily related to its role as an intermediate in the synthesis of Lenvatinib. Lenvatinib works by inhibiting multiple receptor tyrosine kinases (RTKs), which are involved in tumor growth and angiogenesis. The compound targets pathways such as the vascular endothelial growth factor (VEGF) pathway, thereby inhibiting the proliferation of cancer cells .
相似化合物的比较
4-Chloro-7-methoxyquinoline-6-carboxamide: This compound is structurally similar but lacks the additional chlorine atom at the 8th position.
4,5-Dichloro-7-methoxyquinoline-6-carboxamide: Another similar compound with chlorine atoms at different positions on the quinoline ring.
Uniqueness: 4,8-Dichloro-7-methoxyquinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals like Lenvatinib.
属性
分子式 |
C11H8Cl2N2O2 |
|---|---|
分子量 |
271.10 g/mol |
IUPAC 名称 |
4,8-dichloro-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-17-10-6(11(14)16)4-5-7(12)2-3-15-9(5)8(10)13/h2-4H,1H3,(H2,14,16) |
InChI 键 |
BYIFJKHDZVNJCO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=NC=CC(=C2C=C1C(=O)N)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)





![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)


![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)


